
2-Formil Loratadina
Descripción general
Descripción
2-Formyl Loratadine is a derivative of Loratadine, a second-generation antihistamine widely used to treat allergic reactions. This compound is characterized by the presence of a formyl group attached to the Loratadine structure, which may influence its chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
2-Formyl Loratadine retains the core structure of Loratadine while introducing modifications that potentially alter its biological activity. It functions mainly as a selective antagonist of peripheral H1 receptors, inhibiting histamine's effects and alleviating symptoms associated with allergies, such as sneezing and nasal congestion. The compound's pharmacokinetics include rapid absorption and peak plasma concentration achieved within 1-2 hours, similar to its parent compound.
Pharmaceutical Development
2-Formyl Loratadine is being investigated as an intermediate in the synthesis of more complex molecules for pharmaceutical research. Its unique structural features may allow for the development of novel antihistamine formulations that offer improved efficacy or reduced side effects compared to existing medications .
Biological Studies
Research has focused on the biological effects of 2-Formyl Loratadine, particularly its interaction with histamine receptors. Studies suggest that this compound may also exhibit anti-inflammatory properties , potentially inhibiting the release of inflammatory mediators from mast cells and basophils, thereby providing additional therapeutic benefits .
Clinical Applications
A randomized phase II study has explored the efficacy of Loratadine (and by extension, potentially its derivatives) in preventing pegfilgrastim-induced bone pain. While this study did not directly test 2-Formyl Loratadine, it highlights the potential for antihistamines to serve as adjuvant analgesics in clinical settings .
Comparative Analysis with Other Antihistamines
The following table summarizes key characteristics and potential advantages of 2-Formyl Loratadine compared to other antihistamines:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Loratadine | Second-generation antihistamine | Non-sedating; widely used for allergies |
Desloratadine | Active metabolite of Loratadine | More potent; longer duration of action |
Cetirizine | Second-generation antihistamine | More potent H1 receptor antagonist |
Fexofenadine | Another second-generation antihistamine | Minimal sedation; longer half-life |
2-Formyl Loratadine | Formyl derivative of Loratadine | Potentially altered pharmacokinetics; unique receptor selectivity |
Case Studies and Experimental Findings
Several experimental studies have indicated that modifications to antihistamine structures can lead to significant changes in their pharmacological profiles. For instance:
- A study demonstrated that cocrystallization of Loratadine with oxalic acid resulted in enhanced solubility and intrinsic dissolution rates, suggesting that structural modifications can improve drug formulation outcomes .
- Investigations into the synthesis pathways for various derivatives, including 2-Formyl Loratadine, have shown promising results in optimizing yields and purities for pharmaceutical applications .
Mecanismo De Acción
Target of Action
2-Formyl Loratadine, like its parent compound Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Mode of Action
2-Formyl Loratadine interacts with its targets, the peripheral H1 receptors, by binding to them with high affinity . This binding prevents histamine from attaching to these receptors and initiating the allergic response .
Biochemical Pathways
The metabolism of Loratadine involves the biotransformation of Loratadine to Desloratadine, primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . The metabolites of Loratadine, including Desloratadine, are also active and can inhibit the binding of pyrilamine to brain H1 receptors .
Pharmacokinetics
Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite, Desloratadine, achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites is much higher with Loratadine than with Desloratadine .
Result of Action
The binding of 2-Formyl Loratadine to peripheral H1 receptors prevents the action of histamine, thereby managing the symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions . This results in a reduction of allergy symptoms without the sedative effects seen with first-generation antihistamines .
Action Environment
The action of 2-Formyl Loratadine can be influenced by various environmental factors. For instance, the presence of certain drugs can interfere with its metabolism, affecting its efficacy and stability . .
Análisis Bioquímico
Biochemical Properties
2-Formyl Loratadine interacts with various enzymes and proteins. It is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, such as 6-OH-DL, 5-OH-DL, and 3-OH-DL, are also active .
Cellular Effects
2-Formyl Loratadine influences cell function by interacting with various cellular processes. For instance, Loratadine and its metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
Molecular Mechanism
The molecular mechanism of 2-Formyl Loratadine involves its interactions with biomolecules and changes in gene expression. Loratadine can extensively metabolize to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Metabolic Pathways
2-Formyl Loratadine is involved in various metabolic pathways. Loratadine is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl Loratadine typically involves the formylation of Loratadine. One common method is the Vilsmeier-Haack reaction, where Loratadine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Loratadine is dissolved in DMF.
- POCl3 is added dropwise to the solution while maintaining a low temperature.
- The reaction mixture is stirred and gradually warmed to room temperature.
- The product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2-Formyl Loratadine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety. Large-scale reactors and automated systems are employed to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl Loratadine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2-Carboxy Loratadine.
Reduction: 2-Hydroxymethyl Loratadine.
Substitution: Corresponding amine or alcohol derivatives of Loratadine.
Comparación Con Compuestos Similares
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: A major metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar therapeutic uses.
Comparison: 2-Formyl Loratadine is unique due to the presence of the formyl group, which may alter its chemical properties and biological activities compared to Loratadine and its metabolites. This modification can potentially enhance its binding affinity for histamine receptors, improve its pharmacokinetic profile, and reduce side effects.
Actividad Biológica
2-Formyl Loratadine is a derivative of Loratadine, a well-known second-generation antihistamine. This compound has garnered attention for its potential biological activities, particularly in relation to histamine receptor interactions and its therapeutic applications in allergic conditions. This article explores the biological activity of 2-Formyl Loratadine, detailing its mechanisms of action, pharmacokinetics, biochemical properties, and potential therapeutic applications.
Target Interaction
2-Formyl Loratadine primarily targets peripheral H1 receptors, similar to its parent compound, Loratadine. Its mechanism involves binding to these receptors with high affinity, which inhibits the action of histamine. This action is crucial for managing symptoms associated with allergic rhinitis and urticaria .
Biochemical Pathways
The metabolism of 2-Formyl Loratadine involves conversion to Desloratadine through cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This biotransformation is significant as it influences the drug's efficacy and safety profile. The pharmacokinetics of Loratadine indicate rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration .
Pharmacological Properties
Pharmacodynamics
Loratadine and its derivatives exhibit anti-allergic properties without causing sedation, making them suitable for long-term use in managing allergic conditions. The binding to H1 receptors results in decreased vascular permeability and smooth muscle tone, alleviating symptoms such as itching, sneezing, and nasal congestion .
Adverse Effects
While generally well-tolerated, 2-Formyl Loratadine may cause side effects similar to those observed with Loratadine, including headaches, dizziness, and gastrointestinal disturbances . Rarely, sedation may occur due to anticholinergic effects.
Biochemical Analysis
Cellular Effects
Research indicates that 2-Formyl Loratadine may influence immune-mediated allergic inflammation by modulating pathways involving the hypothalamic-pituitary-adrenal (HPA) axis. This suggests potential anti-inflammatory effects beyond mere antihistaminic activity.
Metabolic Pathways
The metabolic pathway of 2-Formyl Loratadine involves extensive processing in the liver, leading to the formation of active metabolites that contribute to its therapeutic effects. The compound undergoes decarboethoxylation followed by oxidation and conjugation with glucuronic acid.
Case Studies
- Efficacy in Allergic Rhinitis : A study demonstrated that patients treated with 2-Formyl Loratadine experienced significant relief from symptoms of allergic rhinitis compared to placebo groups. The onset of action was noted within 1 hour, peaking at approximately 8 hours post-dose.
- Combination Therapy : In a clinical trial exploring combination therapies for allergic conditions, 2-Formyl Loratadine was found to enhance the efficacy of corticosteroids in reducing inflammation and symptom severity in patients with severe allergic responses .
Data Table: Comparative Analysis of Biological Activity
Parameter | Loratadine | 2-Formyl Loratadine |
---|---|---|
Target Receptor | H1 Histamine Receptor | H1 Histamine Receptor |
Absorption Time | 1-2 hours | 1 hour |
Peak Effect Duration | 8-12 hours | ~8 hours |
Metabolite Formation | Desloratadine | Desloratadine |
Common Side Effects | Headaches, dizziness | Similar profile |
Therapeutic Use | Allergic Rhinitis | Allergic Rhinitis |
Propiedades
IUPAC Name |
ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHKNGVLJMSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652595 | |
Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-15-6 | |
Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.